molecular formula C21H14N2O4 B009866 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide CAS No. 104847-99-6

4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide

Cat. No. B009866
M. Wt: 358.3 g/mol
InChI Key: WNDZTTFGECJHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, also known as HADBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. HADBA is a derivative of anthraquinone, a natural compound found in various plants, and has been shown to exhibit a range of biological activities. In

Mechanism Of Action

The mechanism of action of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and cell death. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.

Biochemical And Physiological Effects

4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress and the activation of various signaling pathways involved in cell growth and survival. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has also been shown to modulate the expression of various genes involved in cancer cell growth and survival, including those involved in apoptosis, cell cycle regulation, and angiogenesis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide for lab experiments is its high potency and selectivity against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival, as well as for developing new cancer treatments. However, one limitation of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide is its potential toxicity, as it has been shown to exhibit cytotoxicity against normal cells at high concentrations. Additionally, the mechanism of action of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide. One area of interest is the development of new cancer treatments based on 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, either alone or in combination with other drugs. Another area of interest is the elucidation of the mechanism of action of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, which could lead to the development of more specific and effective cancer treatments. Additionally, further research is needed to determine the potential side effects and toxicity of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, as well as its potential applications in other areas of medicine.

Synthesis Methods

4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide can be synthesized through a multi-step reaction involving the condensation of 4-aminobenzoic acid with 9,10-anthraquinone-2,6-disulfonic acid followed by the reduction of the resulting intermediate. The final product is obtained by acylation of the amine group with 4-chlorobenzoyl chloride. This synthesis method has been optimized for high yield and purity, and the resulting 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been characterized using various analytical techniques.

Scientific Research Applications

4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for cancer treatment. Additionally, 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inhibiting angiogenesis, the process by which new blood vessels form to supply nutrients to tumors.

properties

CAS RN

104847-99-6

Product Name

4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]benzamide

InChI

InChI=1S/C21H14N2O4/c22-21(27)11-5-7-12(8-6-11)23-15-9-10-16(24)18-17(15)19(25)13-3-1-2-4-14(13)20(18)26/h1-10,23-24H,(H2,22,27)

InChI Key

WNDZTTFGECJHKB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=C(C=C4)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.